2,4-Quinazolinediamine, 5-(methylthio)-
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Overview
Description
5-(Methylthio)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a methylthio group at the 5-position and amino groups at the 2- and 4-positions. It has garnered attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)quinazoline-2,4-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide to produce 2-aminobenzamide.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-(Methylthio)quinazoline-2,4-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Ammonia, amine sources
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Functionalized quinazoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Methylthio)quinazoline-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
DNA Interaction: In some cases, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
5-(Methylthio)quinazoline-2,4-diamine can be compared with other quinazoline derivatives:
2-Phenylquinazoline-4-amine: This compound has a phenyl group at the 2-position and an amino group at the 4-position.
4-Methylquinazoline-2-amine: This derivative has a methyl group at the 4-position and an amino group at the 2-position.
6-Fluoroquinazoline-2,4-diamine: This compound has a fluorine atom at the 6-position and amino groups at the 2- and 4-positions.
Properties
CAS No. |
119584-80-4 |
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Molecular Formula |
C9H10N4S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-methylsulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H10N4S/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) |
InChI Key |
YCMSYAILAVGTLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1C(=NC(=N2)N)N |
Origin of Product |
United States |
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